6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
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Overview
Description
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing both the isoquinoline and cyclopentane moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-quinoline]
- 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-pyridine]
Uniqueness
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] is unique due to its combination of a trifluoromethyl group and a spirocyclic isoquinoline structure. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds .
Properties
CAS No. |
1314781-66-2 |
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Molecular Formula |
C14H16F3N |
Molecular Weight |
255.284 |
IUPAC Name |
6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
InChI |
InChI=1S/C14H16F3N/c15-14(16,17)11-4-3-10-8-18-9-13(12(10)7-11)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8-9H2 |
InChI Key |
VXKPQNNZHGXKMP-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CNCC3=C2C=C(C=C3)C(F)(F)F |
Synonyms |
6'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] |
Origin of Product |
United States |
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